1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate

Overview

Description

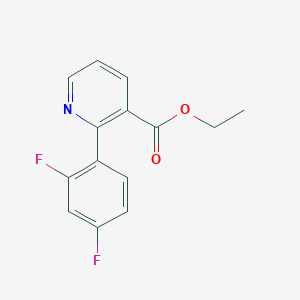

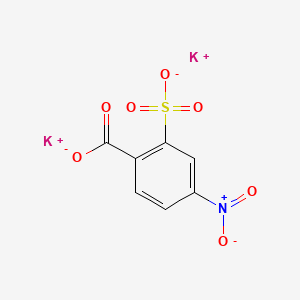

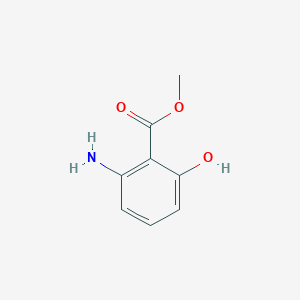

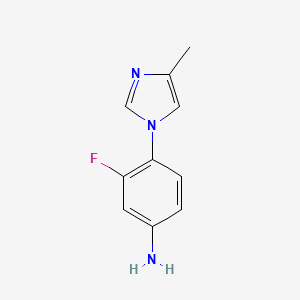

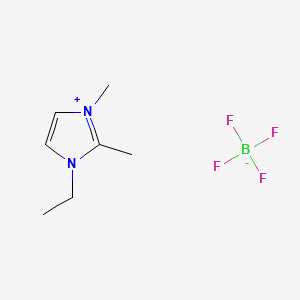

1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate is a type of ionic liquid with a trialkyl substitution imidazolium cation . It is a white solid salt with a molecular weight of 212 . The CAS Number is 307492-75-7 .

Synthesis Analysis

This ionic liquid is synthesized using a two-step method . After synthesis, the final product is dried for 48 hours under vacuum .Molecular Structure Analysis

The empirical formula of 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate is C7H13BF4N2 . The InChI code is 1S/C7H13N2.BF4/c1-4-9-6-5-8(3)7(9)2;2-1(3,4)5/h5-6H,4H2,1-3H3;/q+1;-1 .Chemical Reactions Analysis

This ionic liquid has been used as an electrolyte for high-voltage supercapacitors . The performance of the electrolyte can be improved with an appropriate ratio of the ionic liquid .Physical And Chemical Properties Analysis

The physico-chemical properties such as density, viscosity, and electrical conductivity of the binary mixture system were measured from 288.15 to 333.15 K . The temperature dependences of density, viscosity, and electrical conductivity were illustrated and discussed by the Vogel-Fulcher-Tamman (VFT) equation and Arrhenius equation .Scientific Research Applications

Electrochemical Applications

Ionic liquids, including 1-ethyl-2,3-dimethylimidazolium tetrafluoroborate, are extensively researched for their electrochemical applications. For instance, they serve as highly efficient electrolytes in electrooxidation processes, such as the one-pot synthesis of dimethoxymethane from methanol, showcasing high conversion and selectivity rates, along with excellent current efficiency (Li et al., 2017). Furthermore, these ionic liquids are pivotal in the electrodeposition of metals and semiconductors, as demonstrated by the successful electrodeposition of tellurium, lead, and lead telluride from a room-temperature ionic liquid, providing a novel approach to material synthesis (Tsai et al., 2014).

Materials Science and Catalysis

In materials science, 1-ethyl-2,3-dimethylimidazolium tetrafluoroborate is utilized for its ability to enhance the properties of polymers and composites. An example includes its use in poly(ether-b-amide6)/[Emim][BF4] gel membranes for CO2/light gases separation, where the addition of the ionic liquid significantly improved the membrane's separation performance and transport properties (Rabiee et al., 2015). This illustrates the potential of ionic liquids in advancing gas separation technologies.

Organic Synthesis and Solvent Properties

The unique solvent properties of 1-ethyl-2,3-dimethylimidazolium tetrafluoroborate facilitate various reactions in organic synthesis. For example, it enables efficient and halide-free synthesis of new, cost-effective ionic liquids, showcasing the versatility of ionic liquids in synthesizing themselves and other compounds (Holbrey et al., 2002). Additionally, its application in biphasic hydroformylation reactions highlights its potential as an alternative solvent to traditional organic solvents, offering new pathways for catalytic processes (Stenzel et al., 2002).

Safety And Hazards

Future Directions

The use of 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate as an electrolyte for high-voltage supercapacitors shows promise . When the concentration of the ionic liquid increased to 0.8 mol L −1, the maximum operative voltage increased to 5.9 V, and the specific capacitance achieves 142.6 F g −1 . This suggests that ionic liquid-based mixtures with excellent characteristics are applicable as high-voltage electrolytes for supercapacitors .

properties

IUPAC Name |

1-ethyl-2,3-dimethylimidazol-3-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.BF4/c1-4-9-6-5-8(3)7(9)2;2-1(3,4)5/h5-6H,4H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIWGPCMWBGRBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCN1C=C[N+](=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049266 | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate | |

CAS RN |

307492-75-7 | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.